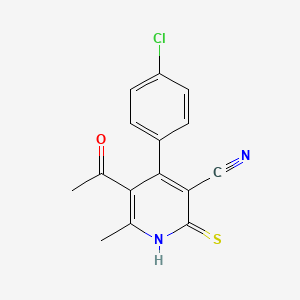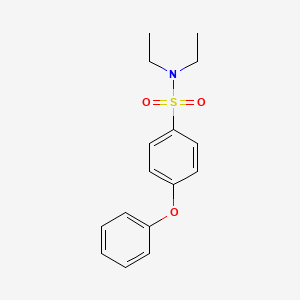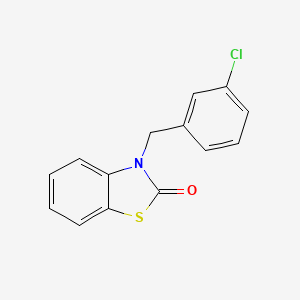![molecular formula C15H15ClO5 B5705745 ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)
ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as Coumarin-7-yl chloroacetate, is a chemical compound that belongs to the coumarin family. Coumarin derivatives have been widely studied for their biological activities such as anticancer, anti-inflammatory, and antiviral properties. Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the activity of certain enzymes that are involved in inflammation and viral replication.
Biochemical and Physiological Effects:
Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to exhibit anti-inflammatory and antiviral properties. In addition, the compound has been used as a probe for the detection of metal ions and as a fluorescence sensor for the detection of amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its simple and efficient synthesis method. The compound has also been shown to exhibit significant biological activities, making it a potential candidate for further research. However, one of the limitations of using the compound is its limited solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One direction is to further investigate the mechanism of action of the compound and its potential applications in various fields such as cancer therapy, inflammation, and viral infections. Another direction is to explore the potential of the compound as a fluorescence sensor for the detection of other biomolecules. Additionally, the compound can be modified to improve its solubility and bioavailability in vivo.
Métodos De Síntesis
Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 7-hydroxycoumarin with chloroacetyl chloride in the presence of triethylamine and pyridine as catalysts. The resulting product is then treated with ethyl alcohol and sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
Ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been studied for its potential applications in scientific research. It has been shown to exhibit significant anticancer activity against various cancer cell lines. It has also been studied for its anti-inflammatory and antiviral properties. The compound has been used as a probe for the detection of metal ions and as a fluorescence sensor for the detection of amino acids.
Propiedades
IUPAC Name |
ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8-15(18)19-4-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPGPEJPHHDPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)
![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)





![4-chloro-5-[(dimethylamino)sulfonyl]-2-(1-piperidinyl)benzoic acid](/img/structure/B5705732.png)
![N'-[1-(3,4-dimethoxyphenyl)propylidene]-4-(4-morpholinylmethyl)benzohydrazide](/img/structure/B5705736.png)

![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)

